Pretilachlor

Vue d'ensemble

Description

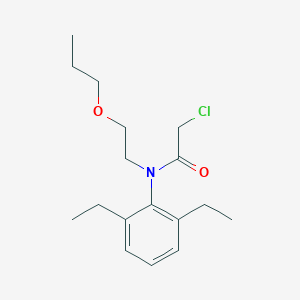

Le prétilachlor est un herbicide chloroacétanilide largement utilisé en agriculture, notamment dans les rizières, pour lutter contre les graminées annuelles, les carex et les mauvaises herbes à feuilles larges. Son nom chimique est 2-chloro-2’,6’-diéthyl-N-(2-propoxyéthyl) acétanilide . Le prétilachlor est connu pour sa large activité et son efficacité dans le contrôle des mauvaises herbes en pré-levée et en post-levée précoce .

Mécanisme D'action

Le prétilachlor exerce ses effets herbicides en inhibant la biosynthèse des acides gras dans les plantes cibles . Il interfère avec l’activité des enzymes impliquées dans l’élongation des chaînes d’acides gras, ce qui entraîne la perturbation de la formation et de la fonction des membranes cellulaires. Cela entraîne finalement la mort de la mauvaise herbe . Les principales cibles moléculaires sont des enzymes telles que l’acétyl-CoA carboxylase et la synthase des acides gras .

Analyse Biochimique

Biochemical Properties

Pretilachlor interacts with various enzymes and proteins. For instance, the strains Aspergillus ficuum (AJN2) and Aspergillus sp. (PDF1) were found to degrade this compound, showing high lignin peroxidase and manganese peroxidase activity .

Cellular Effects

This compound has potential toxicity to non-target organisms . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . The degradation dynamics study revealed that the DT50 value of the herbicide was reduced to 2.4 d in an aqueous medium due to enhanced enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The herbicide’s average persistence at recommended rates was 20 to 50 days in soil but may vary according to soil type and climate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This compound toxicity in the exposed group showed a significant change (p < 0.05) over the study periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its hydrophobic activity can increase the risk of this compound loading into the aquatic ecosystem .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le prétilachlor peut être synthétisé par réaction de la 2,6-diéthylphénylamine avec le chlorure de chloroacétyle, suivie d’une réaction avec le 2-propoxyéthanol . Les conditions de réaction impliquent généralement l’utilisation d’un solvant organique et d’une base pour neutraliser l’acide chlorhydrique formé pendant la réaction.

Méthodes de production industrielle : Dans les milieux industriels, le prétilachlor est souvent produit selon un procédé continu afin de garantir un rendement et une pureté élevés. Le procédé consiste en l’addition contrôlée de réactifs et l’utilisation de catalyseurs pour augmenter la vitesse de réaction. Le produit final est purifié par distillation et recristallisation pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le prétilachlor subit plusieurs types de réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés aminés du prétilachlor.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène en milieu acide ou basique.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d’une base pour faciliter les réactions de substitution.

Principaux produits :

4. Applications de la recherche scientifique

Le prétilachlor a plusieurs applications de recherche scientifique, notamment :

Sciences de l’environnement : Des recherches sur l’impact environnemental du prétilachlor, notamment sa dégradation et sa persistance dans le sol et l’eau, sont en cours.

Pharmaceutiques : Des recherches sur l’utilisation potentielle de dérivés du prétilachlor dans le développement de médicaments sont en cours en raison de sa structure chimique unique.

Applications De Recherche Scientifique

Pretilachlor has several scientific research applications, including:

Agriculture: It is extensively used as a herbicide to control weeds in rice paddies, enhancing crop yield and quality.

Environmental Science: Research on the environmental impact of this compound, including its degradation and persistence in soil and water, is ongoing.

Pharmaceuticals: Research on the potential use of this compound derivatives in drug development is being explored due to its unique chemical structure.

Comparaison Avec Des Composés Similaires

Le prétilachlor appartient au groupe des herbicides chloroacétanilides, qui comprend des composés comme le butachlor, l’alachlor et le métolachlore . Comparé à ces composés, le prétilachlor a un spectre d’activité plus large et est plus efficace contre une gamme plus étendue de mauvaises herbes . De plus, le prétilachlor a un effet résiduel plus court dans le sol, ce qui réduit le risque de contamination environnementale à long terme .

Composés similaires :

Butachlor : Cible principalement les mauvaises herbes graminées et a un effet résiduel plus long.

Métolachlore : Efficace contre une large gamme de graminées annuelles et certaines mauvaises herbes à feuilles larges.

La combinaison unique du prétilachlor d’une activité à large spectre et d’un effet résiduel plus court en fait un outil précieux dans l’agriculture moderne.

Activité Biologique

Pretilachlor is a chloroacetamide herbicide widely used in agriculture, particularly for controlling weeds in rice paddies. Its biological activity encompasses a range of effects on both target and non-target organisms, as well as its implications for human health. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its selective herbicidal action, primarily targeting grasses and some broadleaf weeds. It functions by inhibiting the synthesis of fatty acids, which is essential for plant growth and development. The molecular formula of this compound is C₁₄H₁₈ClN₃O₂, and it is typically applied as a 50% emulsifiable concentrate (EC) in agricultural practices.

Acute Toxicity

This compound exhibits acute toxicity comparable to that of organophosphate compounds when ingested. Symptoms of poisoning can include respiratory distress, vomiting, and gastrointestinal discomfort. A case series documented instances of this compound ingestion leading to severe clinical symptoms in patients, such as shortness of breath and chest pain, necessitating immediate medical intervention. Supportive treatments included intravenous fluids and monitoring of vital signs, with most patients recovering fully after appropriate care .

Endocrine Disruption and Oxidative Stress

Research indicates that this compound can induce endocrine disruption and oxidative stress in aquatic organisms. A study on zebrafish embryos revealed that exposure to this compound resulted in significant developmental toxicity, including apoptosis (programmed cell death) and immunotoxicity . These findings underscore the potential risks associated with this compound in aquatic environments.

Environmental Impact

This compound's environmental persistence and its effects on non-target organisms have been the subject of various studies. The herbicide has been shown to adversely affect microbial communities in soil ecosystems, reducing populations of beneficial bacteria and fungi . Furthermore, its application can lead to decreased microbial biomass, which is crucial for maintaining soil health and fertility.

Case Studies

Case Study 1: Human Poisoning Incidents

A retrospective analysis involving 35 patients who ingested this compound revealed that most exhibited low levels of toxicity. Clinical management included gastric lavage and supportive care, with no significant changes observed in liver or renal function tests during hospitalization . These cases highlight the importance of timely medical intervention in cases of herbicide poisoning.

Case Study 2: Environmental Monitoring

A study conducted to assess the environmental fate of this compound found that it undergoes various degradation processes in soil, leading to the formation of metabolites with differing toxicological profiles. Techniques such as high-performance liquid chromatography (HPLC) were employed to monitor residue levels in environmental samples .

Table 1: Recovery Rates of this compound Detection Methods

| Sample Type | Spiked Concentration (μg/kg) | ic-ELISA Recovery (%) | HPLC Recovery (%) |

|---|---|---|---|

| Water | 50 | 82.4 | 84.8 |

| Rice | 100 | 93.5 | 87.5 |

| Soil | 200 | 86.2 | 84.2 |

This table summarizes the recovery rates for different detection methods used to quantify this compound residues in various matrices .

Table 2: Clinical Symptoms Observed in this compound Poisoning Cases

| Symptom | Frequency (%) |

|---|---|

| Nausea | 80 |

| Vomiting | 75 |

| Respiratory Distress | 60 |

| Chest Pain | 40 |

This table presents the frequency of clinical symptoms observed among patients who experienced acute poisoning due to this compound ingestion .

Propriétés

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGTOIOYRQOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058112 | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51218-49-6 | |

| Record name | Pretilachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretilachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRETILACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.